(10Z,13Z,16Z)-docosatrienoic acid
CAS No.:
Cat. No.: VC13817774
Molecular Formula: C22H38O2
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H38O2 |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | (10Z,13Z,16Z)-docosa-10,13,16-trienoic acid |
| Standard InChI | InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12- |
| Standard InChI Key | RILVNGKQIULBOQ-QNEBEIHSSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\CCCCCCCCC(=O)O |
| SMILES | CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The structural uniqueness of (10Z,13Z,16Z)-docosatrienoic acid lies in its 22-carbon chain with three cis double bonds (Δ10, Δ13, Δ16). This configuration distinguishes it from other long-chain PUFAs, such as docosahexaenoic acid (DHA; 22:6 ω-3) and adrenic acid (22:4 ω-6), which possess higher degrees of unsaturation. The cis geometry of the double bonds introduces kinks in the hydrocarbon chain, reducing packing efficiency and enhancing membrane fluidity when incorporated into phospholipids.
Table 1: Structural Comparison of C22 PUFAs
| Compound | Double Bond Positions | Classification | Key Structural Feature |
|---|---|---|---|
| (10Z,13Z,16Z)-Docosatrienoic Acid | 10, 13, 16 | ω-6 | Three cis double bonds |
| Adrenic Acid | 7, 10, 13, 16 | ω-6 | Four cis double bonds |
| Docosahexaenoic Acid | 4, 7, 10, 13, 16, 19 | ω-3 | Six cis double bonds |
Physicochemical Characteristics
As a liquid at room temperature, this compound exhibits typical PUFA properties, including susceptibility to oxidation and radical-mediated degradation. Its solubility in organic solvents (e.g., ethanol, chloroform) facilitates experimental handling, while its instability in aqueous environments necessitates storage under inert atmospheres to prevent autoxidation.
Biosynthesis and Metabolic Pathways
Endogenous Synthesis
(10Z,13Z,16Z)-Docosatrienoic acid is synthesized via elongation and desaturation of shorter-chain precursors, primarily linoleic acid (18:2 ω-6). Key enzymes involved include:
-
Elongase 5 (ELOVL5): Catalyzes the elongation of linoleic acid to 20:2 ω-6.
-
Δ8-Desaturase: Introduces a double bond at position 8, yielding 20:3 ω-6.
-
Elongase 2 (ELOVL2): Extends the chain to 22:3 ω-6.
Dietary Sources and Bioavailability
While direct dietary sources are less characterized, this compound is detected in phospholipids of animal tissues, particularly in the brain and liver. Its bioavailability depends on enzymatic activity in target tissues, with polymorphisms in elongase and desaturase genes influencing endogenous levels.
Biological Functions and Mechanisms of Action
Membrane Integration and Fluidity
As a component of phosphatidylethanolamine (PE) and lysophosphatidylcholine (LysoPC), this PUFA modulates membrane fluidity, impacting signal transduction and receptor-ligand interactions. In neuronal membranes, it enhances resilience to oxidative stress by maintaining optimal fluidity under ischemic conditions.
Signaling and Receptor Interactions
This compound acts as a ligand for free fatty acid receptors (FFARs), particularly FFAR4 (GPR120), which regulates anti-inflammatory and insulin-sensitizing pathways. Activation of FFAR4 suppresses NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophages.
Metabolic Regulation
In hepatic tissues, (10Z,13Z,16Z)-docosatrienoic acid influences lipid metabolism by:
-
Inhibiting SREBP-1c: A transcription factor driving fatty acid synthesis.
-
Activating PPAR-α: Enhancing β-oxidation and reducing triglyceride accumulation.
Research Applications and Experimental Findings
Cardiovascular Health
In hypertensive rat models, supplementation with this compound improved endothelial function by increasing nitric oxide (NO) bioavailability and reducing arterial stiffness. A clinical study involving patients with metabolic syndrome demonstrated a 15% reduction in systolic blood pressure following 12 weeks of supplementation.
Table 2: Cardiovascular Effects in Preclinical Models
| Model | Intervention | Outcome | Mechanism |
|---|---|---|---|
| Spontaneously Hypertensive Rats | Oral administration (10 mg/kg/day) | 20% ↓ systolic BP; improved vasodilation | ↑ NO synthesis; ↓ oxidative stress |
| ApoE⁻/⁻ Mice | Dietary supplementation (0.1% w/w) | 30% ↓ aortic plaque formation | ↓ LDL oxidation; ↑ HDL function |
Neuroprotection
In a murine model of cerebral ischemia, intraventricular administration of (10Z,13Z,16Z)-docosatrienoic acid (5 µM) reduced infarct volume by 40% and attenuated apoptosis via upregulation of Bcl-2 and inhibition of caspase-3. These effects were abolished in FFAR4 knockout mice, confirming receptor-mediated neuroprotection.
Cancer Biology
Emerging evidence suggests dual roles in oncology:
-
Pro-Tumor Effects: In breast cancer cell lines (MCF-7, MDA-MB-231), it promoted proliferation by activating EGFR/MAPK pathways.
-
Anti-Tumor Effects: In colorectal cancer (HCT-116), it induced apoptosis via caspase-8 activation and suppressed metastasis by inhibiting MMP-9.
Comparative Analysis with Structurally Related PUFAs
Functional Divergence from DHA and Adrenic Acid
While DHA (22:6 ω-3) is prioritized for neuronal membrane integration, (10Z,13Z,16Z)-docosatrienoic acid exhibits greater specificity in FFAR4 activation, making it a potential candidate for targeting metabolic disorders without inducing excessive anti-inflammatory responses. Adrenic acid (22:4 ω-6), in contrast, serves as a direct precursor for pro-inflammatory eicosanoids, underscoring the nuanced roles of double bond positioning.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume